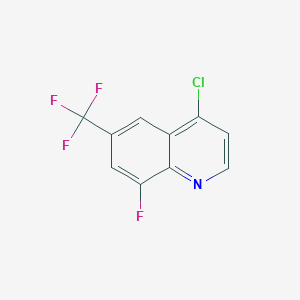

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular weight of 249.59 . It is a solid substance at ambient temperature . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

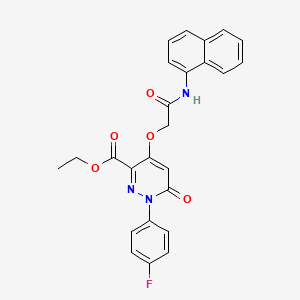

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with chlorine, fluorine, and trifluoromethyl substituents . The InChI code for this compound is 1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a study has shown that it exhibits good corrosion inhibition properties for mild steel in an acidic medium . The compound forms a protective film on the metal surface, which is attributed to the adsorption of the inhibitor molecules at the metal/solution interface .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a low solubility in water . The compound has a molecular weight of 249.59 .Wissenschaftliche Forschungsanwendungen

Anticorrosive Properties

Quinoline derivatives, including those similar in structure to 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion, a crucial aspect for industrial applications. They form stable chelating complexes with metallic surfaces through coordination bonding, owing to their high electron density and presence of polar substituents like hydroxyl, methoxy, and amino groups (Verma, Quraishi, & Ebenso, 2020).

Fluorine in Protein Design

Fluorinated analogs of hydrophobic amino acids have been designed to incorporate into proteins, aiming to enhance their stability against chemical and thermal denaturation while retaining biological activity. This strategy leverages the novel physicochemical properties of perfluorinated molecules, such as extreme chemical inertness and thermal stability. The development of biosynthetic methods for introducing noncanonical amino acids into proteins is expanding the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Fluoroalkylation in Aqueous Media

The progress of aqueous fluoroalkylation, including methodologies for the incorporation of fluorine-containing functionalities into molecules, has been highlighted. These functionalities are crucial in pharmaceuticals, agrochemicals, and functional materials due to their impact on the properties of a molecule. The development of mild, environment-friendly, and efficient incorporation methods for fluorinated or fluoroalkylated groups is gaining importance due to environmental concerns (Song et al., 2018).

Environmental and Health Implications

The review of polyfluoroalkyl chemicals in the environment addresses the microbial degradation of these substances, which can lead to the formation of perfluoroalkyl acids such as PFOA and PFOS. These substances are persistent and have been linked to various adverse health effects, necessitating further research into their biodegradability and the potential for microbial intervention in mitigating their environmental impact (Liu & Mejia Avendaño, 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a type of quinoline, a class of compounds that have been found to have diverse biological activities. Quinolines are often used as building blocks in medicinal chemistry for drug discovery

Mode of Action

Quinolines often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its metabolic stability and improve its ability to penetrate biological membranes .

Eigenschaften

IUPAC Name |

4-chloro-8-fluoro-6-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTOUQOFOSPPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide](/img/structure/B2690734.png)

![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2690737.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)